![molecular formula C22H14N4O2 B2670792 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932328-94-4](/img/structure/B2670792.png)
1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H14N4O2 and its molecular weight is 366.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Understanding Intramolecular Hydrogen Bonding
Research on pyrazole derivatives, closely related to 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, highlights the importance of intramolecular hydrogen bonds in influencing the reactivity of these compounds. Studies have been conducted to understand the impact of these hydrogen bonds on the reductive cyclization process in pyrazole derivatives, which can be crucial for the synthesis of various compounds (Szlachcic et al., 2020).
2. Unusual Decomposition and Synthesis Mechanisms
Research has also uncovered an unusual decomposition of 2-nitrophenyl-substituted N-formyl pyrazolines, leading to the exclusive formation of 2-aryl quinolines instead of pyrazolo[1,5-c]quinazolines. This finding has provided insights into novel synthetic routes and mechanisms for the formation of quinoline derivatives under specific conditions (Joshi et al., 2018).
3. Synthesis of Substituted Quinolines
Another area of research involves the synthesis of various substituted quinolines and heterocyclo[x,y-c]quinolines. This research has explored the versatility of certain precursors in generating bifunctionality required for building heterocyclic rings, which can be of potential chemotherapeutic value (Khodair et al., 1999).
4. Photophysical Properties and Logic Gate Implementation
The photophysical properties of pyrazoloquinoline derivatives, closely related to this compound, have been studied for their potential in molecular logic gate implementation. These studies focus on how substituents affect the excited-state deactivation and the feasibility of using these compounds in advanced arithmetic operations in unimolecular logic circuits (Uchacz et al., 2019).
5. Organic Light-Emitting Diodes (OLEDs)
Research on pyrazoloquinoline derivatives has also extended to their application in organic light-emitting diodes (OLEDs). These studies have examined the suitability of variously substituted pyrazoloquinolines as emitting materials in OLEDs, exploring their electroluminescence, turn-on voltage, and external quantum efficiency (T. et al., 2001).
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2/c27-26(28)17-10-6-9-16(13-17)25-22-18-11-4-5-12-20(18)23-14-19(22)21(24-25)15-7-2-1-3-8-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAGTAPJAYFMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
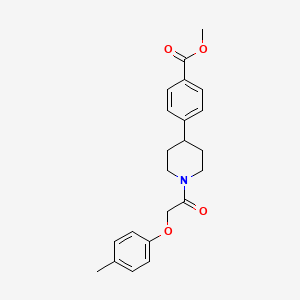
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2670713.png)
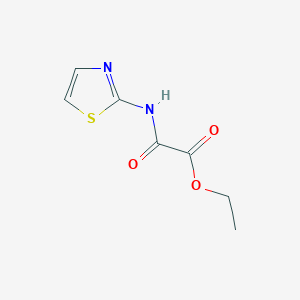
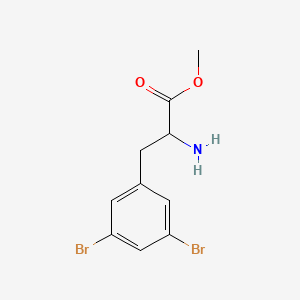
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2670719.png)
![methyl 4-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2670720.png)
![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B2670721.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2670722.png)
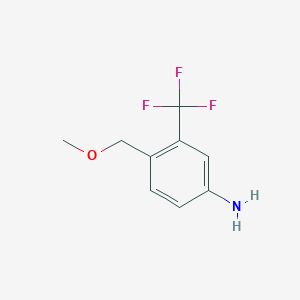
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2670724.png)
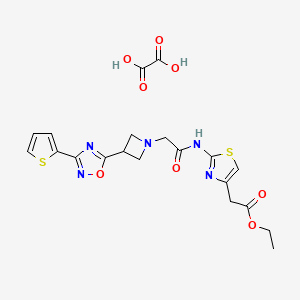
![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2670728.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2670730.png)
![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2670731.png)
